4-Ethynylphenol
Overview
Description
4-Ethynylphenol is an organic compound with the molecular formula C8H6O It is characterized by a phenol group substituted with an ethynyl group at the para position
Preparation Methods
4-Ethynylphenol can be synthesized through several methods. One common synthetic route involves the coupling of p-iodophenol with 2-methylbut-3-yn-2-ol in the presence of palladium chloride, copper iodide, and triphenylphosphine in triethylamine. This reaction yields an intermediate, which is then converted to this compound by removing the protecting group . Industrial production methods often involve similar catalytic processes, ensuring high yield and purity.
Chemical Reactions Analysis
4-Ethynylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions typically target the ethynyl group, converting it to an ethyl or ethylene group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethynylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.
Biology: Studies have explored its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 4-ethynylphenol exerts its effects involves its interaction with specific molecular targets. The ethynyl group allows it to participate in various chemical reactions, while the phenolic hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool in research.
Comparison with Similar Compounds
4-Ethynylphenol can be compared to other phenolic compounds with similar structures, such as:
4-Ethylphenol: Similar in structure but lacks the ethynyl group, leading to different chemical reactivity and applications.
4-Vinylphenol: Contains a vinyl group instead of an ethynyl group, resulting in different polymerization properties.
4-Hydroxyphenylacetylene: Another closely related compound with similar reactivity but different physical properties.
Properties
IUPAC Name |
4-ethynylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXJEKPLQLVJGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905921 | |
Record name | 4-Ethynylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2200-91-1, 24979-70-2 | |
Record name | Phenol, 4-ethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-ethenyl-, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethynylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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